2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound characterized by its unique structural features It consists of a cyclohexyl ring with two methyl groups, a piperazine ring substituted with an oxolan-3-ylmethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene in the presence of a palladium catalyst.
Piperazine Derivative Synthesis: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.
Oxolan-3-ylmethyl Substitution: The oxolan-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where oxirane reacts with a suitable nucleophile.
Final Coupling Reaction: The cyclohexyl intermediate is coupled with the piperazine derivative under basic conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the ethanone moiety, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of alcohols from the ethanone group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in many biologically active molecules, making this compound a useful scaffold for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its structural features allow for the creation of materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can bind to various biological targets, while the cyclohexyl and oxolan-3-ylmethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone
- 2-(4,4-Dimethylcyclohexyl)-1-[4-(morpholin-4-ylmethyl)piperazin-1-yl]ethanone
- 2-(4,4-Dimethylcyclohexyl)-1-[4-(tetrahydrofuran-3-ylmethyl)piperazin-1-yl]ethanone
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone stands out due to the specific combination of its substituents. The presence of the oxolan-3-ylmethyl group provides unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2)6-3-16(4-7-19)13-18(22)21-10-8-20(9-11-21)14-17-5-12-23-15-17/h16-17H,3-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATYZIHIDXPEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)N2CCN(CC2)CC3CCOC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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